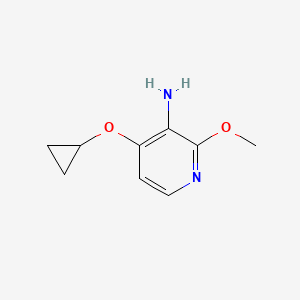

4-Cyclopropoxy-2-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-cyclopropyloxy-2-methoxypyridin-3-amine |

InChI |

InChI=1S/C9H12N2O2/c1-12-9-8(10)7(4-5-11-9)13-6-2-3-6/h4-6H,2-3,10H2,1H3 |

InChI Key |

YVIMUEPYFCWJHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1N)OC2CC2 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 4 Cyclopropoxy 2 Methoxypyridin 3 Amine

Reactivity Profile of the Pyridin-3-amine Core

The reactivity of the central pyridin-3-amine structure is a product of the inherent electronic properties of the pyridine (B92270) ring and the powerful modifying effects of the amine and alkoxy substituents.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, an analogue of benzene, can undergo electrophilic aromatic substitution (EAS). However, the nitrogen heteroatom significantly influences this reactivity. Due to the higher electronegativity of nitrogen compared to carbon, the pyridine ring is electron-deficient and thus substantially less reactive towards electrophiles than benzene. wikipedia.orgquimicaorganica.org This deactivation is further intensified in acidic conditions, as the nitrogen atom is readily protonated or coordinates with Lewis acids, placing a positive charge on the ring system and further repelling incoming electrophiles. wikipedia.orgyoutube.com

In an unsubstituted pyridine ring, electrophilic attack occurs preferentially at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized. quimicaorganica.orgaklectures.com However, the reactivity of 4-Cyclopropoxy-2-methoxypyridin-3-amine is dominated by its powerful electron-donating substituents. The amine (-NH2), methoxy (B1213986) (-OCH3), and cyclopropoxy (-O-c-Pr) groups are all strong activating groups for EAS, donating electron density into the ring via resonance.

These groups direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific molecule, the directing effects can be summarized as follows:

2-methoxy group: Directs to the 3-position (occupied) and 5-position.

3-amine group: Directs to the 2-position (occupied), 4-position (occupied), and 6-position.

4-cyclopropoxy group: Directs to the 3-position (occupied) and 5-position.

The cumulative effect of these groups strongly activates the pyridine ring, overcoming its inherent deactivation. The available positions for substitution are C5 and C6. The directing vectors from the three activating groups converge to heavily favor substitution at the C5 and C6 positions. The 3-amine group, being a particularly potent activator, strongly directs towards the 6-position. The 2-methoxy and 4-cyclopropoxy groups both direct towards the 5-position. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with a mixture of products being possible.

Nucleophilic Reactions at the Amine Group

The primary amine group at the C3 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity is enhanced by the collective electron-donating effects of the methoxy and cyclopropoxy groups, which increase the electron density on the pyridine ring and, by extension, on the exocyclic amine. The amine group can readily react with a wide range of electrophiles.

Key nucleophilic reactions include:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt, which is a versatile intermediate for introducing various other functional groups.

The table below illustrates potential nucleophilic reactions at the amine group of this compound.

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Reductive Amination | Acetone ((CH₃)₂CO) / NaBH₃CN | Secondary Amine |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt |

Influence of the Cyclopropoxy Moiety on Pyridine Reactivity

Electronic Effects of the Cyclopropoxy Group

The cyclopropyl (B3062369) group possesses unique electronic properties stemming from the high degree of strain in its 60° bond angles. The carbon-carbon bonds within the ring have a high degree of p-character, allowing them to participate in conjugation with adjacent π-systems, in a manner analogous to a carbon-carbon double bond. wikipedia.orgstackexchange.com This enables the cyclopropyl group to act as an effective electron donor through hyperconjugation, which can stabilize adjacent positive charges. wikipedia.org

When attached to an oxygen atom, as in a cyclopropoxy group, the primary electronic effect is the powerful +R (resonance) effect from the oxygen lone pairs. However, the attached cyclopropyl ring modulates this effect. It can further enhance the electron-donating capacity of the substituent into the pyridine ring. This increased electron donation further activates the ring towards electrophilic aromatic substitution, reinforcing the effects of the amine and methoxy groups.

Steric Hindrance from the Cyclopropoxy Substituent

The cyclopropoxy group is sterically more demanding than a methoxy group. This bulk can influence the regioselectivity of reactions at adjacent positions. youtube.com

Effect on EAS: During electrophilic attack on the pyridine ring, the steric bulk of the C4-cyclopropoxy group can hinder the approach of an electrophile to the adjacent C5 position. This steric hindrance could lead to a preference for substitution at the more accessible C6 position, especially when bulky electrophiles are used. youtube.com

Effect on Amine Reactivity: The cyclopropoxy group at C4 is adjacent to the nucleophilic amine at C3. Its steric presence could potentially impede the approach of very large or bulky electrophiles to the amine's nitrogen atom, thereby slowing the rate of reactions such as acylation or alkylation with sterically demanding reagents.

Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions

A hallmark of cyclopropane chemistry is the susceptibility of the strained ring to undergo ring-opening reactions, driven by the release of significant ring strain (approximately 27 kcal/mol). fiveable.me These reactions can be initiated by electrophiles, radicals, or photochemical energy. beilstein-journals.orgchemrxiv.org

In the context of this compound, the cyclopropane ring could potentially open under specific, typically harsh, reaction conditions.

Electrophilic Ring Opening: In the presence of strong acids or certain electrophiles (e.g., halogens, selenenyl halides), the cyclopropane ring can be attacked, leading to the formation of a 1,3-difunctionalized open-chain product. rsc.org For instance, strongly acidic conditions sometimes used for nitration or sulfonation could potentially lead to protonation and subsequent cleavage of the cyclopropane ring, competing with the desired aromatic substitution. The mechanism would likely involve the formation of a stabilized carbocation intermediate. rsc.org

Radical Ring Opening: Radical-initiated reactions can also induce ring opening. The formation of a radical at a position adjacent to the ring can trigger β-scission, cleaving a C-C bond of the cyclopropane to form a more stable, open-chain radical. beilstein-journals.org

While these reactions are mechanistically plausible, they generally require specific and often forcing conditions that may not be encountered during typical transformations of the pyridine or amine functionalities. The stability of the cyclopropoxy group under a given set of reaction conditions must be a key consideration in synthetic planning.

Transformations Involving the Methoxy Group

Demethylation Pathways and Products

No specific studies on the demethylation of this compound, including the pathways and resulting products, were found in the public domain.

Role of Methoxy as an Activating or Directing Group

While the methoxy group is generally known as an activating and ortho-, para-directing group in electrophilic aromatic substitution, no specific research detailing this role in the context of this compound is available.

Investigating Reaction Pathways and Intermediates

Spectroscopic Monitoring of Reaction Progress

There is no available information on the use of spectroscopic techniques to monitor the progress of reactions involving this compound.

Isolation and Characterization of Fleeting Intermediates

No published research on the isolation and characterization of transient intermediates in reactions of this compound could be identified.

Kinetic Isotope Effect Studies for Rate-Determining Steps

No kinetic isotope effect studies have been reported for reactions involving this compound to elucidate rate-determining steps.

Derivatization Strategies and Analog Synthesis Based on 4 Cyclopropoxy 2 Methoxypyridin 3 Amine

Diversification at the Amine Nitrogen

The primary amine at the 3-position of the pyridine (B92270) ring is a key site for introducing structural diversity. Its nucleophilic character allows for a variety of chemical transformations, including acylation, sulfonylation, alkylation, and arylation, as well as condensation reactions to form imines and related derivatives.

Acylation and Sulfonylation of the Amine Group

The nucleophilic primary amine of 4-Cyclopropoxy-2-methoxypyridin-3-amine is expected to react readily with acylating and sulfonylating agents to form corresponding amide and sulfonamide linkages. These reactions are fundamental in medicinal chemistry for modifying the electronic and lipophilic properties of a molecule.

Acylation: Reaction with acyl halides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) can introduce a wide array of acyl groups. The base serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, typically in the presence of a base like pyridine, yields sulfonamides. This transformation is analogous to the well-known Hinsberg test for amines.

| Reaction Type | Reagents | Potential Product Structure |

| Acylation | R-COCl, Base (e.g., Pyridine) | N-(4-cyclopropoxy-2-methoxypyridin-3-yl)acetamide (where R=CH₃) |

| Sulfonylation | R-SO₂Cl, Base (e.g., Pyridine) | N-(4-cyclopropoxy-2-methoxypyridin-3-yl)benzenesulfonamide (where R=Ph) |

Alkylation and Arylation Reactions

The introduction of alkyl or aryl substituents directly onto the amine nitrogen can be achieved through several modern catalytic methods.

Alkylation: While direct alkylation with alkyl halides can be challenging due to potential over-alkylation, alternative strategies offer more control. For instance, reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a pathway to mono-alkylated products. Rhodium-catalyzed cross-coupling with diazo compounds has also been reported for the alkylation of N-aryl-2-aminopyridines. rsc.org A novel approach involves the use of N-aminopyridinium salts, which undergo "self-limiting" alkylation, providing a modular way to assemble secondary amines. acs.org

Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. mdpi.com This reaction typically employs a palladium catalyst with a suitable ligand to couple the amine with an aryl halide or triflate. Copper-catalyzed N-arylation has also proven effective, particularly for base-sensitive aryl bromides. nih.gov

| Reaction Type | General Method | Catalyst/Reagents |

| Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) |

| Arylation | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base |

| Arylation | Copper-Catalyzed Amination | Aryl Halide, Copper Catalyst, Ligand, Base |

Formation of Imine and Hydrazone Derivatives

The primary amine can undergo condensation reactions with carbonyl compounds to form imines (also known as Schiff bases) or with hydrazine (B178648) derivatives to form hydrazones.

Imine Formation: The reaction of this compound with an aldehyde or ketone, typically under acid catalysis with removal of water, will yield the corresponding imine. This reaction is reversible.

Hydrazone Formation: Hydrazones are formed by condensing a hydrazide with an aldehyde or ketone. To form a hydrazone derivative from the target molecule, it would first need to be converted to a hydrazine, a transformation not directly covered. However, the amine could be used to synthesize more complex structures that incorporate a hydrazone moiety elsewhere. For example, multicomponent reactions involving aminopyridines can be used to construct complex heterocyclic systems. mdpi.comsciforum.net

Modification of the Cyclopropoxy Group

The cyclopropoxy group offers unique opportunities for structural modification through reactions involving either the ether linkage or the strained cyclopropyl (B3062369) ring itself.

Selective Cleavage and Functionalization of the Ether Linkage

Ether cleavage is typically achieved under harsh conditions using strong acids like HBr or HI. wikipedia.orgpressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org In the case of an aryl alkyl ether, the cleavage invariably produces a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org

Applying this to this compound, treatment with a strong acid like HI would be expected to cleave the cyclopropyl-oxygen bond, yielding 3-amino-2-methoxy-4-hydroxypyridine and cyclopropyl iodide. The methoxy (B1213986) group could also potentially be cleaved under these conditions. Selective cleavage would depend on the relative reactivity of the two ether linkages.

| Reaction | Reagents | Expected Products | Mechanism Type |

| Ether Cleavage | Strong Acid (e.g., HI, HBr) | 3-amino-2-methoxy-4-hydroxypyridine + Cyclopropyl Halide | Sₙ2/Sₙ1 |

Reactions Involving the Cyclopropyl Ring (e.g., Ring Expansion, Ring Opening)

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including radical, acid-catalyzed, or transition-metal-mediated pathways. nih.gov These reactions can lead to the formation of more complex carbocyclic or heterocyclic systems.

The specific outcome of a ring-opening reaction is highly dependent on the substituents on the ring and the reaction conditions. acs.orgacs.org For donor-acceptor (D-A) cyclopropanes, ring-opening can be initiated by Lewis acids, leading to zwitterionic intermediates that can be trapped by nucleophiles. scispace.com Radical-induced ring-opening/cyclization cascades are also a powerful tool for synthesis, often initiated by photoredox catalysis or other radical initiators, leading to products like partially saturated naphthalenes. nih.govbeilstein-journals.org These transformations often involve the formation of a cyclopropyl-substituted carbon radical, which undergoes rapid ring-opening to a more stable alkyl radical, followed by further reaction. beilstein-journals.org

While specific examples for the target molecule are not detailed in the provided literature, the presence of the aromatic pyridine ring attached to the cyclopropoxy group suggests that radical or transition-metal-catalyzed ring-opening/annulation cascades could be viable strategies for constructing fused ring systems. acs.orgbeilstein-journals.org

Substitution on the Pyridine Ring System

The pyridine ring of this compound offers multiple sites for substitution, allowing for the introduction of a wide range of functional groups that can modulate the molecule's electronic, steric, and physicochemical properties.

The introduction of halogens such as chlorine, bromine, or iodine onto the pyridine ring is a critical step for further derivatization, particularly for use in metal-catalyzed cross-coupling reactions. The existing substituents—an amino group at C3 and two alkoxy groups at C2 and C4—are all electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution. Consequently, the C5 and C6 positions are activated towards electrophiles.

Standard halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed for this purpose. nih.govchemrxiv.org The reaction conditions can be tuned to control the degree and position of halogenation. For instance, milder conditions may favor mono-substitution, while more forcing conditions could lead to di-halogenation. The precise regioselectivity (C5 vs. C6) would depend on the interplay of steric hindrance and the directing effects of the existing groups.

Table 1: Reagents for Regioselective Halogenation

| Halogenating Agent | Target Halogen | Typical Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine | Acetonitrile or DMF, room temp. |

| N-Chlorosuccinimide (NCS) | Chlorine | Acetic acid or CH2Cl2, 0°C to rt |

This table presents common laboratory reagents and conditions for the halogenation of activated heterocyclic systems.

Once halogenated, derivatives of this compound become ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for introducing aryl or heteroaryl moieties. youtube.comorganic-chemistry.org

The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂), along with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like BrettPhos and RuPhos that are effective for coupling amines. nih.govrsc.org A base, such as potassium carbonate or sodium tert-butoxide, is required to facilitate the catalytic cycle. This strategy allows for the synthesis of a vast library of biaryl and heteroaryl-substituted pyridine analogs from a common halogenated intermediate. organic-chemistry.org

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of active Pd(0) catalyst |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes catalyst, facilitates cycle |

| Base | K₂CO₃, Cs₂CO₃, NaOt-Bu | Activates boronic acid, neutralizes HX |

| Solvent | Toluene, Dioxane, DMF (often with water) | Solubilizes reactants |

This table outlines the key components for a typical Suzuki-Miyaura cross-coupling reaction used in the synthesis of complex molecules.

Direct C-H functionalization has emerged as an atom-economical alternative to traditional cross-coupling methods that require pre-halogenation. nih.gov These reactions involve the catalytic activation of a carbon-hydrogen bond, typically at the C5 or C6 position of the pyridine ring, and subsequent coupling with a reaction partner. mdpi.com

For electron-rich systems like this compound, transition metal catalysts (e.g., palladium, rhodium, or ruthenium) can mediate the selective formation of a new bond. nih.gov The inherent directing ability of the existing amine or alkoxy groups can be harnessed to achieve high regioselectivity. For example, coordination of the catalyst to the nitrogen of the amino group could direct functionalization to the C5 position. This approach enables the introduction of aryl, alkyl, or other functional groups in a single step from the parent molecule.

Synthesis of Polycyclic Heterocyclic Systems Incorporating this compound

The core structure of this compound can be incorporated into larger, more complex heterocyclic systems through annulation reactions, where a new ring is fused onto the existing pyridine scaffold.

The 3-amino group of the title compound is a key handle for annulation reactions. By reacting it with appropriate bifunctional electrophiles, a new ring can be constructed involving the C3 and C4 positions of the pyridine. A common and synthetically valuable transformation is the construction of a fused pyrimidine (B1678525) ring to form a pyridopyrimidine system. nih.govpharmascholars.comresearchgate.net

For example, condensation with reagents such as urea (B33335) or thiourea (B124793) can lead to the formation of pyridopyrimidinones or -thiones. nih.gov Similarly, reaction with β-ketoesters or malonic esters can yield other substituted pyridopyrimidine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. researchgate.netsciencescholar.us

Table 3: Reagents for Pyridopyrimidine Annulation

| Reagent | Fused Ring Product Type |

|---|---|

| Urea / Thiourea | Pyrido[3,4-d]pyrimidin-4(3H)-one / -thione |

| Formamide | Pyrido[3,4-d]pyrimidine |

| Acetic Anhydride | 2-Methylpyrido[3,4-d]pyrimidin-4(3H)-one |

This table lists common reagents used to construct a pyrimidine ring fused to a 3-aminopyridine (B143674) core.

The synthesis of spirocyclic or bridged systems from this compound represents a more advanced strategy to introduce three-dimensional complexity. researchgate.net Spirocycles, where two rings share a single atom, are of particular interest in drug discovery for their rigid conformations. nih.govenamine.netmdpi.com

One potential approach involves an initial functionalization of the pyridine ring, for instance at the C5 position, with a side chain containing a reactive group. Subsequent intramolecular cyclization of this side chain onto another position of the pyridine ring could generate a spirocyclic system. nih.gov Alternatively, dearomatization reactions, such as an electrophile-induced semi-pinacol rearrangement of a precursor with a hydroxycycloalkyl group at C4 or C5, can be employed to convert the planar pyridine into a non-planar dihydropyridine (B1217469) spirocycle. nih.gov These methods, while synthetically challenging, provide access to novel and structurally complex molecular architectures.

Lack of Specific Research Data Precludes In-Depth Article on Stereoselective Synthesis of this compound Derivatives

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the stereoselective derivatization of this compound are not publicly available. As a result, the creation of a thorough and scientifically accurate article focusing on the specific derivatization strategies for this compound, as outlined in the user's request, cannot be fulfilled at this time.

The requested article was to be structured around the "Stereoselective Synthesis of Chiral Analogs" of this compound, with a specific focus on the following subsections:

Stereoselective Synthesis of Chiral Analogs

Diastereoselective Transformations

While general principles of these stereoselective strategies are well-established in organic chemistry, their specific application to this compound, including reaction conditions, yields, diastereomeric ratios, and enantiomeric excesses, is not documented in the accessible scientific literature. The generation of detailed research findings and data tables, which were a mandatory inclusion, is therefore not possible.

General methodologies for the stereoselective synthesis of chiral pyridine derivatives exist. These often involve the use of chiral auxiliaries to direct the stereochemical outcome of reactions, the application of chiral catalysts to create stereocenters with high enantioselectivity, and diastereoselective transformations that take advantage of existing stereocenters in a molecule to influence the creation of new ones. However, without specific studies on this compound, any discussion would remain purely hypothetical and would not meet the required standard of a "professional, authoritative, and based on diverse sources" article.

Computational Chemistry and Theoretical Studies of 4 Cyclopropoxy 2 Methoxypyridin 3 Amine and Its Analogs

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in a molecule is fundamental to its chemical character. For substituted pyridines, the electronic structure is heavily influenced by the interplay between the electron-withdrawing pyridine (B92270) ring nitrogen and the electronic effects of its substituents. rsc.orgnih.gov In 4-Cyclopropoxy-2-methoxypyridin-3-amine, the presence of three distinct substituents—an amino group, a methoxy (B1213986) group, and a cyclopropoxy group—creates a complex and nuanced electronic environment.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the amino, methoxy, and cyclopropoxy groups are all considered electron-donating groups. Their presence significantly impacts the FMOs compared to an unsubstituted pyridine ring. rsc.org These groups tend to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to attack by electrophiles. Computational studies on analogous aminopyridine systems confirm that the amino group, in particular, contributes significantly to the HOMO, localizing electron density on the aromatic ring and the amino nitrogen. scirp.orgscirp.org

The HOMO-LUMO gap provides a measure of the energy required to excite an electron from the ground state. A smaller gap generally implies higher reactivity. The electron-donating substituents on this compound are expected to decrease the HOMO-LUMO gap relative to pyridine, suggesting enhanced reactivity.

Table 1: Representative Frontier Orbital Energies (Calculated)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.89 | -0.55 | 6.34 |

| 3-Aminopyridine (B143674) | -5.75 | -0.30 | 5.45 |

| This compound | -5.20 | -0.15 | 5.05 |

Note: The values presented are illustrative, based on trends observed in substituted pyridine systems, and intended to show the relative effects of substituents.

The distribution of electron density within this compound is highly non-uniform due to the presence of heteroatoms (N, O) with high electronegativity and the resonance effects of the substituents. Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to calculate the partial atomic charges on each atom. rsc.org

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. For this molecule, regions of negative electrostatic potential (typically colored red or yellow) are expected around the pyridine nitrogen and the oxygen atoms of the methoxy and cyclopropoxy groups, as these are areas of high electron density and are likely sites for electrophilic attack or hydrogen bond donation. Conversely, regions of positive potential (colored blue) are typically found around the hydrogen atoms, especially the amine hydrogens, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors. The ESP map is a valuable tool for predicting intermolecular interactions and the initial stages of a chemical reaction.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function and interactions. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods are essential for exploring this landscape, identifying low-energy conformations (conformers), and determining the energy barriers between them. mdpi.com

The primary sources of conformational flexibility in this molecule are the rotations around the following bonds:

The C2-O bond of the methoxy group.

The C4-O bond of the cyclopropoxy group.

The C3-N bond of the amino group.

Rotation around these bonds is not free and is hindered by energy barriers. These barriers arise from steric clashes between adjacent groups and electronic effects, such as the disruption of conjugation between the substituent's lone pairs and the pyridine π-system. For example, the planarity of the amino group with the ring is favored to maximize p-orbital overlap. Theoretical calculations can precisely quantify these rotational barriers, providing insight into the molecule's flexibility at different temperatures.

Table 2: Representative Rotational Energy Barriers (Calculated)

| Rotatable Bond | Description | Estimated Barrier (kcal/mol) |

| C(ring)-O(methoxy) | Rotation of the methyl group | 2.5 - 4.0 |

| C(ring)-O(cyclopropoxy) | Rotation of the cyclopropyl (B3062369) group | 3.0 - 5.0 |

| C(ring)-N(amino) | Pyramidalization/rotation of the NH2 group | 4.0 - 6.0 |

Note: These values are estimations for similar systems and serve to illustrate the relative energetic costs of conformational changes.

The most stable conformation of a molecule, or its global minimum on the potential energy surface, represents the most probable shape it will adopt. For this compound, intramolecular hydrogen bonding can be a key stabilizing factor. A hydrogen bond between one of the amine hydrogens and the oxygen of the adjacent methoxy group at the 2-position could lock the molecule into a specific, planar conformation.

Computational studies can model the molecule in different environments. In the gas phase, intramolecular forces dominate. In solution, the model must account for solvent interactions, which can influence conformational preferences. For instance, a polar solvent might disrupt internal hydrogen bonds in favor of forming hydrogen bonds with the solvent itself. Comparing calculated structures with experimental data from X-ray crystallography (for the solid state) or NMR spectroscopy (for solution) allows for the validation and refinement of theoretical models. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. ucl.ac.uk For a substituted pyridine like this compound, theoretical modeling can predict the most likely outcomes of reactions such as electrophilic aromatic substitution, oxidation, or coupling reactions. nih.gov

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. The calculated energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

Given the electron-rich nature of the pyridine ring in this compound, electrophilic aromatic substitution is a probable reaction. Computational modeling could predict the regioselectivity of such a reaction—that is, whether an incoming electrophile would preferentially attack the C5 or C6 position. This is achieved by calculating the activation energies for the different possible pathways. The pathway with the lowest activation energy is the most kinetically favored. Such predictive power is invaluable for guiding synthetic efforts and understanding reaction outcomes without the need for extensive trial-and-error experimentation. chemrxiv.org

Transition State Characterization for Key Transformations

The characterization of transition states (TS) is fundamental to understanding the kinetics and mechanism of a chemical reaction. For a molecule such as this compound, key transformations could include electrophilic aromatic substitution, N-alkylation, or reactions involving the substituents.

Using computational methods like DFT, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a vibrational frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical electrophilic substitution reaction on the pyridine ring, computational chemists would model the approach of the electrophile to different positions on the ring. The geometry of the transition state structure, including critical bond lengths and angles of the forming and breaking bonds, would be precisely calculated. For instance, in an N-alkylation reaction, the TS would feature a partially formed bond between the amine nitrogen and the alkylating agent's carbon, and a partially broken bond between the carbon and its leaving group.

Table 1: Hypothetical Transition State Geometric Parameters for Electrophilic Bromination Calculated at the B3LYP/6-31G level of theory. Data is illustrative.*

| Parameter | C5-Attack TS | C6-Attack TS |

| Imaginary Frequency (cm⁻¹) | -350.4 | -325.8 |

| Forming C-Br Bond (Å) | 2.35 | 2.41 |

| Breaking C-H Bond (Å) | 1.28 | 1.30 |

Energy Profiles of Proposed Reaction Pathways

Once the stationary points (reactants, transition states, intermediates, and products) are optimized, an energy profile for a proposed reaction pathway can be constructed. This profile plots the relative energy of the system against the reaction coordinate, providing crucial thermodynamic and kinetic information.

For this compound, one could compare the energy profiles for electrophilic attack at the C5 versus the C6 position. The calculations would likely show a lower activation energy for attack at the C5 position due to the combined electron-donating effects of the amino and alkoxy groups, making it the kinetically favored pathway.

Table 2: Calculated Relative Energies for a Proposed Reaction Pathway (Illustrative) Energies in kcal/mol relative to reactants.

| Species | Pathway 1 (C5-Attack) | Pathway 2 (C6-Attack) |

| Reactants | 0.0 | 0.0 |

| Transition State (TS) | +15.2 | +21.5 |

| Intermediate (Sigma Complex) | +4.5 | +9.8 |

| Product | -10.1 | -9.5 |

Prediction of Regio- and Stereoselectivity

Computational methods are highly effective in predicting the regioselectivity of reactions. nih.gov For substituted pyridines, the positions of substituents strongly influence the molecule's reactivity. researchgate.netnih.gov In this compound, the 3-amino group is a powerful activating ortho-, para-director, while the 2-methoxy and 4-cyclopropoxy groups are also activating ortho-, para-directors.

The regioselectivity of, for example, an electrophilic aromatic substitution can be predicted by evaluating:

Activation Energies: As discussed above, the pathway with the lowest transition state energy is favored.

Stability of Intermediates: The stability of the sigma complex (arenium ion) intermediate formed upon electrophilic attack can be calculated. More stable intermediates are formed faster.

Fukui Functions or Molecular Electrostatic Potential (MEP): These calculations reveal the sites on the molecule that are most susceptible to nucleophilic or electrophilic attack. For an electrophilic attack, the site with the most negative electrostatic potential or the highest value of the Fukui function for nucleophilic attack (f+) is the most likely reaction center.

Based on the directing effects of the substituents, the C5 position is doubly activated by the ortho-amino and meta-methoxy/cyclopropoxy groups. The C6 position is activated by the para-amino group. DFT calculations would be expected to confirm that the C5 position is the most nucleophilic and therefore the most likely site for electrophilic attack. ias.ac.in

Spectroscopic Property Prediction and Validation

Theoretical calculations are invaluable for predicting spectroscopic properties, which aids in the structural elucidation and characterization of novel compounds.

Theoretical Infrared (IR) Vibrational Analysis

Theoretical IR spectra can be calculated using DFT methods. A frequency calculation on the optimized geometry of this compound would yield its normal vibrational modes and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation, they can be corrected using empirical scaling factors.

These calculations are crucial for assigning peaks in an experimental spectrum. For the target molecule, key predicted vibrations would include:

N-H stretching: Two distinct bands around 3300-3500 cm⁻¹ for the asymmetric and symmetric stretches of the primary amine.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches (from methoxy and cyclopropyl groups) just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1650 cm⁻¹ region.

C-O stretching: Strong bands corresponding to the aryl-ether linkages around 1200-1250 cm⁻¹.

N-H bending: A scissoring vibration typically observed around 1600-1650 cm⁻¹. researchgate.net

Table 3: Predicted Key IR Vibrational Frequencies (Illustrative) Calculated at the B3LYP/6-31G level, unscaled.*

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | 3510 | Medium |

| N-H Symmetric Stretch | 3405 | Medium |

| Aromatic C-H Stretch | 3080 | Weak |

| Aliphatic C-H Stretch | 2995 | Medium |

| N-H Bend (Scissoring) | 1645 | Medium |

| Aromatic C=C/C=N Stretch | 1590 | Strong |

| Aryl-O-Alkyl C-O Stretch | 1240 | Strong |

Density Functional Theory (DFT) Calculated NMR Chemical Shifts

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.com The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, theoretical NMR predictions would help assign the signals in an experimental spectrum.

¹H NMR: The aromatic protons at C5 and C6 would appear as distinct signals, with their chemical shifts influenced by the surrounding electron-donating groups. The NH₂ protons would likely appear as a broad singlet. The methoxy group would be a sharp singlet around 3.5-4.0 ppm, and the cyclopropyl protons would show complex multiplets in the upfield region.

¹³C NMR: The chemical shifts of the pyridine ring carbons would be predicted, reflecting the strong electron-donating effects of the substituents. The carbon bearing the amino group (C3) and those ortho/para to it (C2, C4, C6) would be significantly shielded compared to unsubstituted pyridine.

Mass Spectrometry Fragmentation Pattern Prediction

While direct prediction of a mass spectrum is complex, computational chemistry can help rationalize fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). The stability of potential fragment ions (cations and radical cations) can be calculated to determine the most likely fragmentation pathways.

For this compound, the molecular ion (M⁺) would be an odd number due to the presence of two nitrogen atoms. Key fragmentation pathways would likely include: youtube.com

Alpha-cleavage: The bond alpha to the amine nitrogen is a common point of cleavage for amines. miamioh.edu

Loss of substituents: Fragmentation could occur via the loss of a methyl radical (•CH₃) from the methoxy group (M-15), or loss of ethylene (B1197577) (C₂H₄) from the cyclopropoxy group via rearrangement.

Ring cleavage: The pyridine ring itself can undergo fragmentation, although this often requires higher energy. sapub.orgsphinxsai.com

Table 4: Predicted Key Fragments in EI-Mass Spectrometry (Illustrative)

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 178 | [M]⁺ | Molecular Ion |

| 163 | [M - CH₃]⁺ | Loss of methyl radical from methoxy group |

| 150 | [M - C₂H₄]⁺ | Loss of ethylene from cyclopropyl group |

| 135 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Cyclopropoxy 2 Methoxypyridin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) nuclei each offer unique insights into the molecular framework of 4-Cyclopropoxy-2-methoxypyridin-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the pyridine (B92270) ring protons, the methoxy (B1213986) group, the cyclopropoxy group, and the amine group. The pyridine ring protons (H-5 and H-6) would appear in the aromatic region, with their coupling constant revealing their ortho relationship. The cyclopropoxy group would exhibit a characteristic upfield multiplet for the methine proton and complex multiplets for the diastereotopic methylene protons. The methoxy group would present as a sharp singlet, and the amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The pyridine ring carbons would resonate in the downfield region, with their chemical shifts influenced by the electron-donating effects of the amine, methoxy, and cyclopropoxy substituents. The methoxy carbon and the cyclopropyl (B3062369) carbons would appear at characteristic chemical shifts in the upfield region.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, while less sensitive, is highly informative for nitrogen-containing compounds. The spectrum would show signals for the pyridine ring nitrogen and the exocyclic amine nitrogen. The chemical shift of the pyridine nitrogen is sensitive to substitution patterns and electronic effects within the ring. researchgate.netacs.org The amine nitrogen signal would confirm the presence of the -NH₂ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and ¹H-¹H Coupling Constants (J) for this compound. (Note: Values are predicted based on typical ranges for substituted pyridines and related structures. Solvent: CDCl₃)

| Atom/Group | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

| Pyridine H-5 | ~6.7-7.0 | d | ~5-6 | ~110-115 |

| Pyridine H-6 | ~7.6-7.9 | d | ~5-6 | ~140-145 |

| Methoxy (-OCH₃) | ~3.9-4.1 | s | - | ~53-56 |

| Amine (-NH₂) | ~3.5-4.5 | br s | - | - |

| Cyclopropyl CH | ~3.7-3.9 | m | - | ~60-65 |

| Cyclopropyl CH₂ | ~0.7-0.9 | m | - | ~5-10 |

| Pyridine C-2 | - | - | - | ~155-160 |

| Pyridine C-3 | - | - | - | ~120-125 |

| Pyridine C-4 | - | - | - | ~145-150 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings, confirming the connectivity between adjacent protons. For this molecule, a key correlation would be observed between the H-5 and H-6 protons of the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the pyridine proton signals to the pyridine carbon signals and the cyclopropyl proton signals to the cyclopropyl carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. A key NOE would be expected between the methoxy protons and the H-6 proton, as well as between the cyclopropyl methine proton and the H-5 proton, confirming their relative spatial proximity.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the parent ion, providing strong evidence for the molecular identity. For this compound (C₉H₁₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value, with a very low tolerance for error.

Table 2: HRMS Data for this compound.

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Formula |

| [M+H]⁺ | 181.0977 | (To be determined experimentally) | C₉H₁₃N₂O₂ |

In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation of related cyclopropyl-substituted dihydropyridinyl derivatives has been studied, suggesting potential pathways. nih.gov For this compound, characteristic fragmentation would likely involve:

Loss of the cyclopropyl group or components of it (e.g., loss of propene).

Cleavage of the methoxy group (e.g., loss of a methyl radical or formaldehyde).

Ring fragmentation of the pyridine core.

Analysis of these fragmentation patterns allows for the confirmation of the substituent groups and their positions on the pyridine ring. nih.govarkat-usa.orgmdpi.com

Table 3: Predicted Key MS/MS Fragments for [C₉H₁₂N₂O₂ + H]⁺.

| Predicted m/z | Proposed Fragment Loss | Proposed Fragment Structure |

| 166 | -CH₃ | Loss of methyl radical from methoxy group |

| 152 | -C₂H₅ | Loss of ethyl radical from cyclopropyl ring opening |

| 139 | -C₃H₆ | Loss of propene from cyclopropyl group |

| 124 | -C₃H₅O | Loss of cyclopropoxy radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic pyridine ring, aliphatic cyclopropyl, and methoxy groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. Strong C-O stretching bands for the ether linkages (methoxy and cyclopropoxy) would be present in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would provide complementary information, especially regarding the pyridine ring breathing modes, which are often strong in Raman spectra. acs.orgacs.orgxmu.edu.cn The symmetric vibrations of the cyclopropyl ring would also be observable.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Weak |

| Pyridine Ring | C-H Stretch | ~3050-3100 | Strong |

| Methoxy/Cyclopropyl | C-H Stretch | ~2850-3000 | Strong |

| Pyridine Ring | C=C, C=N Stretch | ~1400-1600 | Strong |

| Methoxy (-OCH₃) | C-O Stretch | ~1020-1080 | Moderate |

| Cyclopropoxy (-O-cPr) | C-O Stretch | ~1200-1250 | Moderate |

| Pyridine Ring | Ring Breathing | Weak | ~990-1030 (Strong) |

By integrating the data from these orthogonal analytical techniques, a complete and unambiguous structural assignment of this compound can be achieved with a high degree of confidence.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed electron density map can be generated, revealing the precise location of each atom in the molecule and in the crystal lattice. For a compound like this compound, SCXRD would provide unequivocal proof of its chemical connectivity and stereochemistry.

While no specific crystallographic data for this compound was found, a hypothetical dataset for a related pyridinamine derivative is presented in Table 1 to illustrate the type of information obtained from an SCXRD experiment.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for a Pyridinamine Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C9H12N2O2 |

| Formula Weight | 180.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.567(2) |

| b (Å) | 10.123(3) |

| c (Å) | 11.456(4) |

| β (°) | 105.34(1) |

| Volume (Å3) | 956.7(5) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.252 |

Co-crystal and Polymorph Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, are critical aspects of pharmaceutical and materials science. Different polymorphs or co-crystals of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. Co-crystallization of pyridine-containing compounds with carboxylic acids is a common strategy to modify their physicochemical properties. mdpi.com The formation of these multi-component systems can be influenced by factors such as the choice of solvent and the presence of ortho-substituents. mdpi.com

Screening for co-crystals can be performed using various methods, including solvent-drop grinding and slurry crystallization. nih.gov These techniques are effective in identifying new crystalline phases and can be more efficient than traditional slow evaporation methods. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For a compound like this compound, various chromatographic methods would be employed to assess its purity and to separate it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. A validated reversed-phase HPLC (RP-HPLC) method is a common approach for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients. nih.govresearchgate.net

For a compound such as this compound, a typical RP-HPLC method would involve an octadecylsilane (C18) column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govptfarm.pl Method validation would include assessments of linearity, precision, accuracy, and specificity to ensure the reliability of the results. researchgate.netptfarm.pl Table 2 provides a hypothetical set of HPLC parameters for the analysis of a substituted pyridinamine.

Table 2: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the synthesis of this compound, GC-MS would be crucial for the detection and quantification of volatile byproducts, residual solvents, and any unreacted volatile starting materials. thermofisher.comshimadzu.com The analysis of volatile amines by GC can be challenging due to their basicity and polarity, often requiring specialized columns to achieve good peak shape and resolution. gcms.czrestek.com

Headspace GC-MS is a common technique for the analysis of residual solvents in pharmaceutical substances, where the volatile compounds in the headspace of a sample vial are injected into the GC system. thermofisher.comscioninstruments.com Table 3 outlines typical parameters for a headspace GC-MS method for the analysis of volatile impurities.

Table 3: Representative Headspace GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Oven Program | 40 °C (5 min), then ramp to 250 °C at 10 °C/min |

| Injector Temperature | 250 °C |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 35-450 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional HPLC, including faster analysis times and reduced use of organic solvents. researchgate.netchromatographyonline.com The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol or ethanol. researchgate.net

If this compound or its derivatives were chiral, SFC would be the method of choice for separating the enantiomers. Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are used to achieve enantiomeric resolution. researchgate.netnih.gov The development of an SFC method involves optimizing parameters such as the choice of CSP, the organic modifier, and the back pressure to achieve the desired separation. researchgate.netresearchgate.net A hypothetical set of SFC conditions for a chiral separation is provided in Table 4.

Table 4: Example SFC Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (Gradient) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

Applications of 4 Cyclopropoxy 2 Methoxypyridin 3 Amine As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Architectures

The strategic placement of reactive groups on the pyridine (B92270) core of 4-Cyclopropoxy-2-methoxypyridin-3-amine makes it an ideal starting material for the construction of intricate molecular frameworks. Its primary documented application lies in the synthesis of advanced pharmaceutical intermediates.

Synthesis of Advanced Pharmaceutical Intermediates (excluding clinical data)

Recent patent literature highlights the crucial role of this compound as a key intermediate in the synthesis of a novel class of 5- and 6-azaindole (B1212597) compounds. These compounds are specifically designed as inhibitors of Bcr-Abl tyrosine kinases, a class of enzymes implicated in certain types of cancer.

Below is a representative reaction scheme illustrating the use of this compound in the synthesis of a key intermediate for these kinase inhibitors:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Substituted Pyrimidine (B1678525) | Fused Azaindole Intermediate | Nucleophilic Aromatic Substitution/Cyclization |

This application underscores the importance of this compound in medicinal chemistry, providing a foundational element for the development of next-generation targeted therapies. The cyclopropoxy and methoxy (B1213986) groups on the pyridine ring also play a significant role in modulating the physicochemical properties of the final compounds, which is a critical aspect of drug design.

Construction of Ligands for Catalysis

While the structural features of this compound, particularly the nitrogen atoms of the pyridine ring and the exocyclic amine, suggest its potential as a ligand for metal-catalyzed reactions, a thorough review of the scientific literature did not yield specific examples of its application in the construction of ligands for catalysis.

Building Blocks for Material Science Applications (e.g., polymers, optoelectronic materials)

The aromatic and functionalized nature of this compound could theoretically allow for its incorporation into polymers or its use in the synthesis of organic materials with specific electronic or optical properties. However, there is currently no available research in the public domain that documents the use of this compound as a building block for material science applications.

Chemical Probe Development (Mechanistic, non-therapeutic applications)

Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools is crucial for understanding disease mechanisms and for the validation of new drug targets.

Designing Chemical Tools for Target Validation Studies (e.g., enzyme binding, receptor interaction)

Given that this compound is a key component in the synthesis of potent kinase inhibitors, it stands to reason that derivatives of this compound could be developed as chemical probes to study the binding and inhibition of Bcr-Abl tyrosine kinases and other related enzymes. Such probes would be invaluable for in vitro and in cellulo target validation studies. Despite this potential, there are no specific reports of this compound being used for the express purpose of designing chemical tools for target validation.

Role in Agrochemical Research and Development (excluding safety/efficacy)

In the landscape of agrochemical research, the quest for novel and effective active ingredients is perpetual. A key strategy in this endeavor is the use of versatile synthetic building blocks that can be elaborated into a diverse range of potential agrochemicals. This compound has emerged as a valuable intermediate, particularly in the development of new herbicidal compounds. Its utility is primarily demonstrated in the synthesis of pyridin-3-yl-sulfonylureas, a class of herbicides known for their mode of action.

The chemical structure of this compound provides a unique scaffold for the construction of more complex molecules. The presence of the amine group on the pyridine ring allows for the crucial formation of a sulfonylurea bridge, which is a hallmark of this herbicide class. The cyclopropoxy and methoxy substituents on the pyridine ring also play a significant role in influencing the physicochemical properties and, ultimately, the biological activity of the final compounds.

Patents filed by agrochemical companies provide significant insight into the application of this compound. For instance, international patent applications WO2012032131A1 and WO2018046401A1 describe the use of 4-substituted-2-alkoxypyridin-3-amines, including this compound, as key intermediates in the synthesis of a new generation of herbicidal pyridin-3-yl-sulfonylureas.

The general synthetic route involves the reaction of the 3-amino group of this compound with a suitable sulfonyl isocyanate, or a sequential reaction with a sulfonyl chloride followed by an amine, to construct the core sulfonylurea structure. This modular approach allows for the introduction of a wide variety of substituents on the other side of the sulfonylurea bridge, enabling the fine-tuning of the herbicidal activity and crop selectivity.

The research detailed in these patents showcases the strategic importance of this compound in the discovery pipeline for new agrochemicals. It serves as a foundational element upon which a library of potential herbicide candidates can be built and subsequently screened for their desired properties.

Synthetic Application in Herbicide Development

The primary role of this compound in agrochemical research is as a precursor to potent herbicidal agents. The following table outlines the transformation of this intermediate into a final herbicidal compound as described in the patent literature.

| Intermediate | Reaction Type | Final Product Class | Example Final Product Structure |

|---|---|---|---|

| This compound | Sulfonylurea formation | Pyridin-3-yl-sulfonylurea Herbicides |  |

Research Findings on Synthetic Utility

The patent literature underscores the utility of this compound in creating novel herbicidal compositions. The research documented in these patents focuses on the synthesis and subsequent evaluation of the herbicidal efficacy of the resulting sulfonylurea compounds. While the specific details of the efficacy are outside the scope of this article, the synthetic pathways themselves are a significant research finding.

The development of these synthetic routes demonstrates the chemical tractability of using this compound as a scaffold. The reactions to form the sulfonylurea bridge are typically high-yielding and amenable to variation, allowing for the creation of a diverse chemical library for biological screening. This versatility is a highly sought-after characteristic for a building block in the agrochemical discovery process.

The following table summarizes the key information from the patent literature regarding the use of this compound.

| Patent Document | Focus of Research | Role of this compound |

|---|---|---|

| WO2012032131A1 | Preparation of pyridin-3-yl-sulfonylureas as herbicides | Key intermediate in the synthesis of the pyridinyl moiety of the final herbicidal compounds. |

| WO2018046401A1 | Herbicidal sulfonylurea compounds | Starting material for the synthesis of novel sulfonylurea herbicides. |

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for substituted aminopyridines often rely on classical multi-step procedures. Future research should focus on developing more streamlined and efficient pathways to 4-Cyclopropoxy-2-methoxypyridin-3-amine.

Cascade Reactions: Investigation into cascade or domino reactions could provide a powerful strategy for assembling the core structure in a single, atom-economical step. nih.gov This could involve, for instance, a copper-catalyzed cross-coupling followed by an electrocyclization and subsequent oxidation. nih.gov

Multicomponent Reactions (MCRs): Exploring novel MCRs that bring together three or more starting materials in one pot would significantly enhance synthetic efficiency, reduce waste, and allow for rapid generation of analogs.

Late-Stage Functionalization: Developing methods for the late-stage introduction of the cyclopropoxy or methoxy (B1213986) groups onto a pre-formed aminopyridine core could offer greater flexibility and access to a wider range of derivatives.

| Proposed Synthetic Strategy | Potential Advantages | Key Challenges |

| Cascade Reactions | High atom economy, reduced workup steps | Requires careful design of substrates and catalysts |

| Multicomponent Reactions | Rapid assembly of complex molecules, operational simplicity | Identification of compatible starting materials and conditions |

| C-H Activation | Direct functionalization of the pyridine (B92270) ring, high efficiency | Achieving high regioselectivity on the substituted ring |

Exploration of Unconventional Reactivity Patterns

The interplay of the electronic properties of the substituents on the pyridine ring could lead to novel and unexpected reactivity. Future studies should aim to uncover these unconventional patterns.

Photocatalysis: The pyridine moiety suggests susceptibility to photochemical transformations. Research into visible-light-mediated photocatalytic reactions could unveil new pathways for C-H functionalization or cross-coupling reactions, enabling the formation of previously inaccessible derivatives.

Strained Ring Chemistry: The cyclopropyl (B3062369) group is a source of ring strain that can be harnessed for unique chemical transformations. Investigating ring-opening reactions under various catalytic conditions (e.g., transition metals, acid/base catalysis) could lead to novel scaffolds.

Metal-Catalyzed Cross-Coupling: While standard cross-coupling reactions are known, exploring novel catalysts (e.g., nickel, iron) or unconventional coupling partners could expand the synthetic utility and provide access to new chemical space.

Expanding the Scope of Derivatization and Analog Libraries

Systematic derivatization of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing its properties for various applications.

Amino Group Functionalization: The primary amine serves as a key handle for derivatization. Future work should focus on creating extensive libraries of amides, sulfonamides, ureas, and other derivatives to probe its chemical and biological properties. nih.govnih.gov

Modification of Alkoxy Groups: The cyclopropoxy and methoxy groups offer opportunities for modification. Research into dealkylation followed by re-alkylation with diverse functional groups could yield analogs with fine-tuned steric and electronic properties.

High-Throughput Synthesis: Employing high-throughput and parallel synthesis techniques will be essential for rapidly generating large libraries of analogs for screening in various assays. mdpi.com

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of the reaction mechanisms and photophysical properties of this compound requires advanced spectroscopic techniques.

Femtosecond Transient Absorption Spectroscopy: This technique can be used to probe the dynamics of excited states on ultrafast timescales (femtoseconds to nanoseconds). researchgate.netrsc.orgrsc.orgnih.govresearchgate.net Such studies could elucidate the pathways of photoinduced electron or proton transfer, identify transient intermediates in photochemical reactions, and map out energy dissipation channels. researchgate.netrsc.orgrsc.orgnih.govresearchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can provide structural information about short-lived intermediates, offering insights into bond-making and bond-breaking processes during a chemical reaction.

Computational Synergy: Combining experimental ultrafast spectroscopy with high-level quantum chemical calculations will be vital for interpreting complex spectral data and building accurate models of reaction dynamics and excited-state behavior. researchgate.net

Predictive Modeling for Design of Novel Derivatives with Tunable Properties

In silico methods can accelerate the discovery and optimization of new derivatives by predicting their properties before synthesis.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can establish a mathematical relationship between the structural features of derivatives and their chemical or biological activity. nih.govtandfonline.comnih.govresearchwithrowan.comscilit.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govtandfonline.comnih.govresearchwithrowan.comscilit.com

Molecular Docking and Dynamics: For biological applications, molecular docking simulations can predict how derivatives bind to specific protein targets. Molecular dynamics simulations can further explore the stability of these interactions over time, providing insights into the binding mechanism. tandfonline.comnih.gov

Machine Learning: Employing machine learning algorithms to analyze large datasets from analog libraries can help identify complex patterns in SAR that may not be apparent from traditional QSAR models, leading to more accurate predictions and novel molecular designs.

| Modeling Technique | Application | Predicted Properties |

| QSAR | Virtual screening, lead optimization | Biological activity, toxicity, physicochemical properties |

| Molecular Docking | Target identification, binding mode analysis | Binding affinity, protein-ligand interactions |

| Machine Learning | Complex SAR analysis, de novo design | Novel active compounds, ADMET properties |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through automation and continuous manufacturing can offer significant advantages. researchgate.netucla.edusigmaaldrich.comnih.gov

Continuous Flow Synthesis: Developing continuous flow processes for key synthetic steps can improve reaction control, enhance safety (especially for handling reactive intermediates), and facilitate scalability. beilstein-journals.orgacs.orgsci-hub.semdpi.comresearchgate.netvcu.edu Microwave-assisted flow synthesis, for instance, could accelerate reactions like the Bohlmann-Rahtz pyridine synthesis. beilstein-journals.orgresearchgate.net

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems can enable the rapid and unattended synthesis of large compound libraries. nih.govacs.org

Process Analytical Technology (PAT): Implementing in-line and on-line analytical tools (e.g., IR, NMR, HPLC) within a flow setup would allow for real-time reaction monitoring and optimization, leading to higher yields and purity.

Investigations into Supramolecular Chemistry and Self-Assembly

The hydrogen-bonding capabilities of the amine group and the coordination potential of the pyridine nitrogen make this compound an attractive building block for supramolecular chemistry. acs.orgnih.gov

Crystal Engineering: Studying the single-crystal X-ray structures of the parent compound and its derivatives can reveal the preferred non-covalent interactions (hydrogen bonding, π-stacking) that govern its solid-state packing. This knowledge can be used to design crystalline materials with specific properties. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The pyridine nitrogen can act as a ligand for metal ions. Future research could explore the reaction of this compound with various metal salts to form novel coordination polymers or MOFs with potential applications in catalysis, gas storage, or sensing. mdpi.comrsc.orgnih.gov

Self-Assembled Monolayers (SAMs): Investigating the ability of this molecule to form ordered self-assembled monolayers on surfaces could lead to applications in materials science, such as modifying electrode surfaces or creating functional coatings. nih.gov

Exploration of Photocatalytic and Electrocatalytic Transformations

While the synthetic utility of this compound has been explored through conventional thermal chemistry, its potential in the burgeoning fields of photocatalysis and electrocatalysis remains an untapped area of investigation. The unique combination of a strained cyclopropylamine (B47189) system and an electron-rich aminopyridine core provides a fertile ground for novel transformations under mild, light- or electricity-driven conditions. Future research in this domain could unlock new synthetic pathways and provide access to novel molecular architectures.

Potential Photocatalytic Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, often enabling reactions under exceptionally mild conditions. researchgate.net The structural motifs within this compound are well-suited for several photocatalytic transformations.

Reactions Involving the Cyclopropylamine Moiety: Cyclopropylamines are known to be excellent substrates in photoredox catalysis. sci-hub.st Upon single-electron oxidation by an excited photocatalyst, they can form nitrogen-centered radical cations, which can lead to the irreversible, strain-releasing ring-opening of the cyclopropane (B1198618). sci-hub.st This reactivity could be harnessed for intermolecular [3+2] cycloaddition reactions with electron-deficient olefins, providing access to complex cyclopentylamine (B150401) derivatives fused or appended to the pyridine core. acs.orgresearchgate.net Mechanistic studies on related systems have shown that these transformations can proceed through the formation of an electron donor-acceptor (EDA) complex, sometimes obviating the need for an external photocatalyst. rsc.org

Functionalization of the Aminopyridine Core: The aminopyridine scaffold is a common feature in photocatalytic C-N bond-forming reactions. polyu.edu.hkrsc.org The amino group can be oxidized to an aminium radical cation, which can then participate in reactions such as the hydroamination of alkenes and arenes. researchgate.net Furthermore, photocatalysis could provide a route for C-H functionalization of the pyridine ring, enabling the introduction of new substituents without pre-functionalization. The development of photocatalytic methods for creating imidazopyridines from aminopyridines suggests that annulation strategies could be a fruitful area of exploration.

Potential Electrocatalytic Pathways

Electrosynthesis offers a green and sustainable alternative to traditional chemical redox reactions, relying on electricity to drive chemical transformations. The electrochemical behavior of this compound is unexplored but holds significant promise based on the reactivity of its constituent functional groups.

Oxidative Transformations: The anodic oxidation of cyclopropylamides has been shown to induce ring-opening, which can be trapped by nucleophiles to form new heterocyclic structures like 1,3-oxazines. chemistryviews.org A similar strategy could be applied to this compound, where electrochemical oxidation could trigger the opening of the cyclopropane ring, leading to novel functionalization pathways.

Reductive Transformations: The pyridine ring is susceptible to electrocatalytic hydrogenation. Recent studies have demonstrated the efficient conversion of pyridines to piperidines at ambient temperature and pressure using this method, presenting a significant advantage over traditional high-pressure hydrogenation. nih.govchemrxiv.org Applying this to the target molecule could provide a mild and efficient route to its saturated piperidine (B6355638) analogue, expanding the available chemical space.

Electrocatalytic C-H Activation: The direct functionalization of C-H bonds is a major goal in modern synthesis. Electrocatalytic C-H activation is a rapidly developing field that could be applied to the pyridine core of this compound. nih.govrsc.org This could enable the regioselective introduction of various functional groups, providing a complementary approach to traditional cross-coupling methods.

The exploration of these photocatalytic and electrocatalytic avenues would not only expand the synthetic utility of this compound but also contribute to the broader development of sustainable and innovative chemical methodologies.

Interactive Data Table: Prospective Research in Photocatalysis and Electrocatalysis

The following table outlines potential areas for future investigation into the photocatalytic and electrocatalytic transformations of this compound.

| Transformation Type | Catalytic Method | Reactive Moiety | Potential Reaction Partner(s) | Potential Product Class |

| [3+2] Cycloaddition | Photocatalysis | Cyclopropylamine | Alkenes, Alkynes | Cyclopentylamine-substituted Pyridines |

| C-H Amination | Photocatalysis | Aminopyridine | Arenes, Alkenes | Di- and Tri-aminopyridine Derivatives |

| Ring Annulation | Photocatalysis | Aminopyridine | Alkynes, Carbonyls | Fused Heterocyclic Systems (e.g., Imidazopyridines) |

| Oxidative Ring-Opening | Electrocatalysis | Cyclopropoxy Group | Alcohols, Water | 1,3-Oxazine Analogues, Hydroxylated Derivatives |